4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate
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Overview
Description
4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a hydroxyimino group and a nitrate ester, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate typically involves multiple steps, starting from readily available precursors. One common approach is the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often require specific temperatures and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrate ester to other functional groups.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate involves its interaction with molecular targets through its functional groups. The hydroxyimino group can form hydrogen bonds and participate in redox reactions, while the nitrate ester can undergo hydrolysis and other transformations. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol: Shares the bicyclic structure but lacks the hydroxyimino and nitrate groups.
4-(Hydroxyimino)-N,N,3,7,7-pentamethylbicyclo[4.1.0]heptan-3-amine: Similar in structure but with different substituents.
Uniqueness
The presence of both hydroxyimino and nitrate groups in 4-(Hydroxyimino)-3,7,7-trimethylbicyclo[410]heptan-3-yl nitrate makes it unique compared to other bicyclic compounds
Properties
CAS No. |
89971-11-9 |
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Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(4-hydroxyimino-3,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl) nitrate |
InChI |
InChI=1S/C10H16N2O4/c1-9(2)6-4-8(11-13)10(3,5-7(6)9)16-12(14)15/h6-7,13H,4-5H2,1-3H3 |
InChI Key |
YNEMSBMKXHYUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CC(C(=NO)C2)(C)O[N+](=O)[O-])C |
Origin of Product |
United States |
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